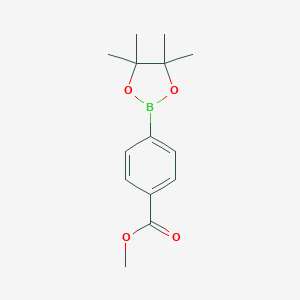

4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)benzoate de méthyle

Vue d'ensemble

Description

Synthesis Analysis

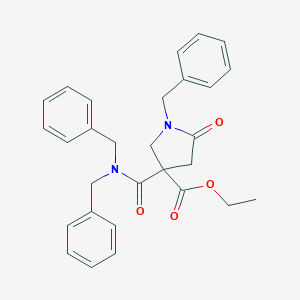

The synthesis of methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves a three-step substitution reaction. The compound's structure has been confirmed through various spectroscopic techniques, including FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Single crystals measured by X-ray diffraction have provided detailed crystallographic and conformational analyses (Huang et al., 2021).

Molecular Structure Analysis

The molecular structure of this compound has been extensively studied using density functional theory (DFT) alongside X-ray diffraction, revealing a high degree of consistency between theoretical models and experimental data. The conformational analysis indicates that the molecular structures optimized by DFT match the crystal structures determined by single-crystal X-ray diffraction (Huang et al., 2021).

Chemical Reactions and Properties

The compound is involved in borylation reactions facilitated by Pd-catalysis, demonstrating its utility in forming boric acid ester intermediates. These reactions are particularly effective for aryl bromides bearing sulfonyl groups, showcasing the versatility of the compound in synthetic organic chemistry (Takagi & Yamakawa, 2013).

Physical Properties Analysis

The physical properties of methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate have been elucidated through crystallographic studies, which show complex hydrogen-bonded sheet structures in its crystals. These studies provide insight into the compound's solid-state characteristics and its potential interactions in various chemical environments (Portilla et al., 2007).

Chemical Properties Analysis

The chemical properties, including the molecular electrostatic potential and frontier molecular orbitals, have been investigated using DFT. These studies reveal some physicochemical properties of the compound, such as its reactivity and stability, which are critical for its applications in synthesis and material science (Huang et al., 2021).

Applications De Recherche Scientifique

Réactions de couplage croisé de Suzuki-Miyaura

Ce composé est utilisé comme réactif dans les réactions de couplage croisé de Suzuki-Miyaura avec les halogénures d'aryle pour former des liaisons C-C . Cette réaction est un type de couplage croisé catalysé par le palladium, qui est largement utilisé en synthèse organique pour la création de liaisons carbone-carbone.

Synthèse de dérivés du biphényle

Il est utilisé pour la synthèse de dérivés du biphényle par arylation sélective en ortho C-H des cétones à l'aide d'un catalyseur au Rh . Ce processus est crucial dans la synthèse de divers composés organiques, y compris les produits pharmaceutiques et les matériaux pour l'électronique organique.

Systèmes d'administration de médicaments

Le composé a été utilisé dans le développement de systèmes d'administration de médicaments sensibles aux espèces réactives de l'oxygène (ROS) . Par exemple, il a été modifié structurellement avec de l'acide hyaluronique (HA) pour encapsuler la curcumine (CUR) afin de former des nanoparticules chargées en curcumine (HA@CUR NPs) .

Traitement de la parodontite

Le système d'administration de médicaments sensible aux ROS mentionné ci-dessus a été appliqué dans le traitement de la parodontite . Le système peut libérer rapidement CUR dans un environnement ROS pour atteindre la concentration requise pour le traitement .

Réactions de transestérification

Il est utilisé comme réactif dans les réactions de transestérification . Ces réactions sont importantes dans la production de biodiesel, où il est utilisé pour convertir les huiles végétales ou les graisses animales en esters méthyliques d'acides gras.

Préparation de modulateurs de la γ-sécrétase

Le composé est utilisé dans la préparation d'aminothiazoles en tant que modulateurs de la γ-sécrétase

Safety and Hazards

Mécanisme D'action

Also known as 4-Methoxycarbonylphenylboronic acid pinacol ester, Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a chemical compound with a variety of applications in organic synthesis .

Target of Action

The primary targets of this compound are typically organic molecules that require the addition of a boronic acid group. The compound acts as a reagent in organic synthesis, particularly in the formation of carbon-carbon (C-C) bonds .

Mode of Action

The compound is often used in Suzuki–Miyaura cross-coupling reactions with aryl halides to form C-C bonds . It can also be used for the synthesis of biphenyl derivatives by selective ortho C-H arylation of ketones using Rh catalyst .

Biochemical Pathways

The compound’s action primarily affects the biochemical pathways involved in the formation of C-C bonds. By introducing a boronic acid group, it enables the formation of new bonds and the synthesis of complex organic molecules .

Result of Action

The result of the compound’s action is the formation of new C-C bonds, enabling the synthesis of complex organic molecules. This is particularly useful in the creation of pharmaceuticals and other organic compounds .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors such as temperature, pH, and the presence of other reagents. For instance, the compound’s reactivity can be significantly accelerated at physiological pH .

Propriétés

IUPAC Name |

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-8-6-10(7-9-11)12(16)17-5/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIZEQZILPXYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378500 | |

| Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

171364-80-0 | |

| Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171364-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methoxycarbonyl)benzeneboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

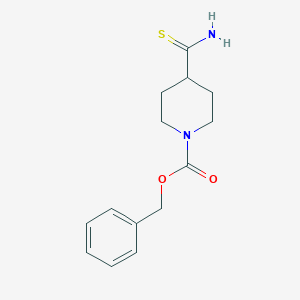

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-[1,3]thiazolo[5,4-G]quinazoline](/img/structure/B62887.png)

![[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate](/img/structure/B62897.png)

![2-Aminobicyclo[2.2.1]heptan-7-ol](/img/structure/B62912.png)